Z-His-Ala-OH

描述

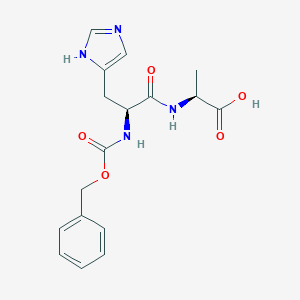

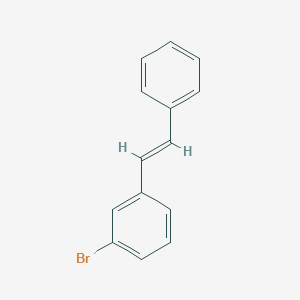

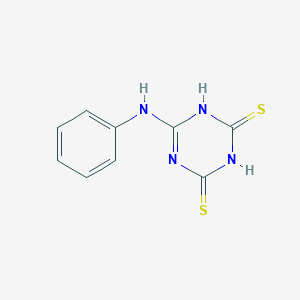

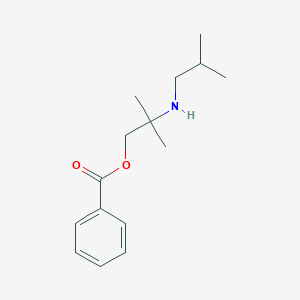

“Z-His-Ala-OH” is a compound that is likely a dipeptide, consisting of two amino acids, histidine (His) and alanine (Ala), linked together. The “Z” in the name stands for the protecting group, benzyloxycarbonyl .

Synthesis Analysis

The synthesis of “Z-His-Ala-OH” would likely involve the coupling of the amino acid alanine with histidine, both protected by the benzyloxycarbonyl (Z) group . The synthesis could be achieved through standard peptide coupling reactions, such as those involving carbodiimides or other peptide coupling reagents .

Molecular Structure Analysis

The molecular structure of “Z-His-Ala-OH” would consist of the two amino acids, histidine and alanine, linked together by a peptide bond. The benzyloxycarbonyl (Z) group would be attached to the nitrogen of the histidine amino acid, protecting it .

Chemical Reactions Analysis

The chemical reactions involving “Z-His-Ala-OH” would likely involve the cleavage of the peptide bond or the removal of the protecting group. The exact reactions would depend on the conditions and the reagents used .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Z-His-Ala-OH” would depend on its exact molecular structure. For example, the presence of the benzyloxycarbonyl (Z) group could make the compound more hydrophobic .

科学研究应用

食品工业中的绿色合成Ungaro 等人 (2015) 的研究展示了一种绿色技术方法,用于合成高溶解度、低毒性化合物,如 Ala-Phe,它是一种潜在的咖啡因替代品,可用作食品添加剂。本研究提供了从 Z-Ala-OH 开始合成类似化合物的见解,展示了生物催化和磁性纳米粒子在为食品工业添加剂创造环保生产方法中的应用 (Ungaro 等人,2015)。

肽化学的进展Salam 等人 (2008) 关于 N-苄氧羰基 (Z)-二肽(包括 Z-Gly-Ala-OH)的动力学控制合成的工作突出了肽化学的进展。本研究使用半胱氨酸蛋白酶木瓜蛋白酶作为催化剂,提高了我们对酶促肽键形成的理解,可能影响生物活性肽的合成及其在治疗和研究中的应用 (Salam 等人,2008)。

金属离子结合研究Buglyó 等人 (2016) 探讨了二肽异羟肟酸的金属离子结合能力,包括那些衍生自 Z-保护氨基酸(如 Z-L-Ala-L-AlaN(Me)OH)的二肽异羟肟酸。本研究有助于我们理解此类化合物如何与金属离子相互作用,这对于在药物化学和环境修复中开发螯合剂至关重要 (Buglyó 等人,2016)。

光催化应用Wang 等人 (2021) 详细介绍了使用 DL-丙氨酸 (DL-Ala) 合成 Zn3(OH)2V2O7·2H2O 纳米线,并研究了它们在去除水溶液中有机染料中的应用。该研究突出了丙氨酸衍生物在指导纳米线形成中的作用,以及它们由于其选择性吸附行为和高吸附容量而作为有效吸附剂的潜在用途 (Wang 等人,2021)。

传感器开发He 等人 (2021) 开发了一种双通道荧光信号响应化学传感器,用于选择性检测生物系统中的 Zn(II) 和 OH-。这项工作强调了 Z-His-Ala-OH 和类似化合物在创建传感器中的重要性,这些传感器可以监测临床、医学和环境测试环境中的关键离子 (He 等人,2021)。

增强材料性能Tang 等人 (2019) 报告了一种智能光学金属水凝胶,展示了可调节的荧光、可拉伸性、形状记忆和自愈特性。他们的发现表明,衍生自 Z-His-Ala-OH 和相关化合物的材料在信息传输、可穿戴设备和柔性传感器中具有潜在应用,强调了此类材料在先进技术中的多功能性和适用性 (Tang 等人,2019)。

安全和危害

Based on the available information, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5/c1-11(16(23)24)20-15(22)14(7-13-8-18-10-19-13)21-17(25)26-9-12-5-3-2-4-6-12/h2-6,8,10-11,14H,7,9H2,1H3,(H,18,19)(H,20,22)(H,21,25)(H,23,24)/t11-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHDXSNRWRHJRT-FZMZJTMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801208996 | |

| Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-His-Ala-OH | |

CAS RN |

13056-38-7 | |

| Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13056-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B79603.png)